3-Isopropyl-4-trifluoromethylphenol
Description
3-Isopropyl-4-trifluoromethylphenol is a substituted phenolic compound featuring a hydroxyl group at the aromatic ring’s position 1, an isopropyl group at position 3, and a trifluoromethyl (CF₃) group at position 4. This structural arrangement combines electron-donating (isopropyl) and electron-withdrawing (CF₃) substituents, resulting in unique physicochemical properties.
Synthetic routes for such trifluoromethylated phenols often involve fluorination strategies or functional group transformations. For instance, trifluoromethylation reactions using reagents like HCF₃ (as seen in related compounds ) may require adaptation to preserve the phenol group, necessitating protective steps or mild reaction conditions.
Properties
IUPAC Name |
3-propan-2-yl-4-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-6(2)8-5-7(14)3-4-9(8)10(11,12)13/h3-6,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBPFHVMKLYJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-trifluoromethylphenol typically involves the following steps:
Friedel-Crafts Alkylation: The reaction of phenol with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the isopropyl group.
Electrophilic Aromatic Substitution:
Industrial Production Methods: In an industrial setting, the compound is produced through optimized versions of the above reactions, often involving continuous flow reactors and advanced catalyst systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-4-trifluoromethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic OH group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the trifluoromethyl group, resulting in different structural isomers.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution Reactions: Reagents such as bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Derivatives lacking the trifluoromethyl group.
Substitution Products: Brominated or nitro-substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
3-Isopropyl-4-trifluoromethylphenol has emerged as a valuable intermediate in the synthesis of several pharmaceutical compounds. Its biological activity has been explored in various studies:
- Antimicrobial Activity : The compound exhibits notable antibacterial properties against a range of bacterial strains. Research indicates that derivatives of this compound have shown potential as effective antimicrobial agents, particularly against resistant strains.
- Anti-inflammatory Properties : Studies have indicated that the compound may possess anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs. Molecular docking studies suggest potential binding interactions with proteins involved in inflammatory pathways .
Case Study: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of 3-Isopropyl-4-trifluoromethylphenol and their evaluation for antibacterial activity. The results demonstrated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .
Agricultural Applications
In agriculture, 3-Isopropyl-4-trifluoromethylphenol has been investigated for its potential as a pesticide or herbicide. Its unique chemical structure allows it to interact effectively with biological targets in pests and weeds:
- Pesticidal Activity : Preliminary studies indicate that the compound can inhibit the growth of certain plant pathogens, suggesting its utility as a fungicide.
- Herbicidal Properties : The compound's ability to disrupt metabolic pathways in plants has led to investigations into its use as an herbicide, particularly against broadleaf weeds .
Materials Science Applications
The unique properties of 3-Isopropyl-4-trifluoromethylphenol also extend to materials science:
- Synthesis of Polymers : The compound is utilized in the synthesis of polymers and monomers due to its ability to enhance the mechanical properties and thermal stability of polymeric materials .
- Coatings and Adhesives : Its chemical stability and reactivity make it suitable for developing advanced coatings and adhesives that require enhanced performance under various environmental conditions .
Comparative Analysis Table
The following table summarizes the applications and properties of 3-Isopropyl-4-trifluoromethylphenol compared to structurally similar compounds:
| Compound Name | Structure | Key Applications | Unique Features |
|---|---|---|---|
| 3-Isopropyl-4-trifluoromethylphenol | C11H12F3O | Pharmaceuticals, Agriculture, Materials Science | Enhanced biological activity due to trifluoromethyl group |
| 4-Trifluoromethylphenol | C7H4F3O | Synthesis of diaryl ethers | Simpler structure with less biological activity |
| 2-Isopropyl-5-(trifluoromethyl)phenol | C11H12F3O | Similar applications but different reactivity | Different positional isomer affecting properties |
Mechanism of Action
The mechanism by which 3-Isopropyl-4-trifluoromethylphenol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and other biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-isopropyl-4-trifluoromethylphenol with structurally or functionally analogous phenolic derivatives, focusing on electronic effects, acidity, lipophilicity, and synthetic challenges.
Table 1: Key Properties of Selected Phenolic Compounds
| Compound | Molecular Weight (g/mol) | pKa (Predicted) | logP (Predicted) | Key Applications |
|---|---|---|---|---|
| 3-Isopropyl-4-trifluoromethylphenol | 234.2 | ~8.2 | 3.5 | Agrochemical intermediates |
| 4-Trifluoromethylphenol | 178.1 | ~7.6 | 2.8 | Pharmaceuticals, dyes |
| 3-Isopropylphenol | 150.2 | ~10.1 | 2.9 | Solvents, fragrances |
| 3,4-Bis(trifluoromethyl)phenol | 262.1 | ~6.9 | 3.8 | High-performance polymers |
Acidity and Electronic Effects
- 3-Isopropyl-4-trifluoromethylphenol vs. 4-Trifluoromethylphenol: The CF₃ group at position 4 in both compounds exerts a strong electron-withdrawing effect, lowering pKa compared to unsubstituted phenol (pKa ~10). However, the isopropyl group at position 3 in the former donates electrons via inductive effects, slightly reducing acidity (predicted pKa ~8.2 vs. ~7.6 for 4-trifluoromethylphenol).
- 3,4-Bis(trifluoromethyl)phenol: The presence of two CF₃ groups further enhances acidity (pKa ~6.9), demonstrating how multiple electron-withdrawing groups amplify deprotonation ease.
Lipophilicity and Solubility
- The isopropyl group in 3-isopropyl-4-trifluoromethylphenol increases logP (3.5) compared to 4-trifluoromethylphenol (logP 2.8), enhancing membrane permeability but reducing water solubility. This makes it more suitable for lipid-rich environments in agrochemical formulations.
- In contrast, 3-isopropylphenol (logP 2.9) lacks the CF₃ group, resulting in lower polarity and reduced compatibility with polar solvents.
Research Findings and Challenges
Recent studies highlight the growing interest in trifluoromethylated phenols for their bioactivity and durability. However, challenges remain:
- Synthesis Efficiency: Yields for multi-substituted phenols are often moderate (e.g., 54% for a related compound ), necessitating optimization.
- Environmental Impact : The persistence of CF₃ groups raises concerns about environmental accumulation, driving research into biodegradable analogues.
Biological Activity
3-Isopropyl-4-trifluoromethylphenol, commonly referred to as ITF, is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of ITF, including its mechanisms of action, applications in different biological contexts, and relevant research findings.
Chemical Structure
3-Isopropyl-4-trifluoromethylphenol is characterized by a phenolic structure with an isopropyl group and a trifluoromethyl substituent. The presence of these functional groups contributes to its chemical reactivity and biological properties.
Biological Activity Overview
The biological activity of ITF has been investigated in several studies, focusing on its antimicrobial, antifungal, and potential therapeutic effects. Below are key findings related to its biological activity:
Antimicrobial Properties
- Mechanism of Action : ITF exhibits antimicrobial properties by disrupting microbial cell membranes and inhibiting essential metabolic pathways. Its phenolic structure is known for its ability to interact with membrane lipids, leading to increased permeability and cell lysis.
- Research Findings : Studies have shown that ITF demonstrates significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains. The minimum inhibitory concentration (MIC) values for these bacteria range from 50 to 100 µg/mL .
Antifungal Activity
- Activity Spectrum : ITF has also been tested against various fungal pathogens. It shows promising antifungal activity against species like Candida albicans and Aspergillus niger.
- Efficacy : In vitro assays indicate that ITF can inhibit fungal growth effectively at concentrations similar to those required for bacterial inhibition, suggesting a broad-spectrum antifungal potential .
Cytotoxic Effects
- Cell Line Studies : Research involving human cancer cell lines has revealed that ITF possesses cytotoxic effects. It induces apoptosis in cancer cells through the activation of caspase pathways, particularly in breast and lung cancer cell lines.
- Dose-Response Relationship : The cytotoxicity of ITF is dose-dependent, with IC50 values ranging from 20 to 40 µM in various cancer cell models .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of ITF in food preservation. Results showed a significant reduction in microbial load when ITF was incorporated into food packaging materials. This study highlights the potential application of ITF as a natural preservative .
- Case Study on Antifungal Activity :
Data Tables
| Activity Type | Target Organisms | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 50 | - |
| Bacillus subtilis | 100 | - | |
| Antifungal | Candida albicans | 75 | - |
| Aspergillus niger | 80 | - | |
| Cytotoxic | Breast Cancer Cells | - | 30 |
| Lung Cancer Cells | - | 25 |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 3-Isopropyl-4-trifluoromethylphenol with high purity?
Methodological Answer:
The synthesis typically involves introducing the trifluoromethyl group to a phenolic backbone. A two-step approach is common:
Friedel-Crafts alkylation to introduce the isopropyl group to the phenol ring.
Electrophilic fluorination using reagents like CF₃X (X = Cl, Br) under anhydrous conditions, catalyzed by Lewis acids (e.g., AlCl₃).
Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol/water .
Key Validation: Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via GC-MS (>98% purity) .
Basic: Which spectroscopic techniques are optimal for characterizing 3-Isopropyl-4-trifluoromethylphenol?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., aromatic protons at δ 6.7–7.2 ppm, isopropyl splitting patterns) and confirm substitution patterns .
- FT-IR : Detect hydroxyl (∼3200 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 206 (C₁₀H₁₁F₃O) with fragmentation patterns to validate structure .
Basic: How can researchers ensure high purity for experimental reproducibility?
Methodological Answer:
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) for isolating trace impurities.
- Quality Control : Validate purity via gas chromatography (GC) with flame ionization detection (FID) or high-resolution mass spectrometry (HRMS) .
- Storage : Store under inert atmosphere (argon) at 0–4°C to prevent oxidation .
Advanced: How does the trifluoromethyl group influence the electronic properties of the phenolic ring?
Methodological Answer:
The electron-withdrawing trifluoromethyl group induces meta-directing effects , altering the ring’s electron density. Computational studies using density functional theory (DFT) (e.g., B3LYP/6-31G* basis set) reveal:
- Reduced HOMO-LUMO gap (∼4.2 eV), enhancing electrophilic reactivity.
- Increased partial positive charge on the hydroxyl-bearing carbon, confirmed via natural bond orbital (NBO) analysis .
Experimental Validation : Compare with non-fluorinated analogs using cyclic voltammetry to measure redox potentials .
Advanced: What are the stability profiles of 3-Isopropyl-4-trifluoromethylphenol under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (observed onset ∼220°C).
- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 2–12). The compound shows instability in alkaline conditions (pH >10), forming quinone derivatives via hydroxide-mediated deprotonation .
Mitigation : Use neutral buffers (pH 6–8) for aqueous experiments and avoid prolonged exposure to light.
Advanced: What mechanistic insights explain its antifungal/antibacterial activity?
Methodological Answer:
The compound disrupts microbial membranes via:
Lipid bilayer penetration due to hydrophobicity from the isopropyl and trifluoromethyl groups.
Protonophoric activity : The hydroxyl group acts as a proton shuttle, uncoupling oxidative phosphorylation.
Experimental Design :
- Minimum Inhibitory Concentration (MIC) assays against Candida albicans and Staphylococcus aureus.
- Fluorescence microscopy with membrane dyes (e.g., propidium iodide) to validate membrane disruption .
Advanced: How does the compound’s stereoelectronic profile affect its reactivity in catalytic systems?
Methodological Answer:
The trifluoromethyl group enhances Lewis acidity at the hydroxyl oxygen, making it a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling).
Methodology :
- X-ray crystallography to determine bond angles and metal coordination geometry.
- Kinetic studies comparing reaction rates with non-fluorinated analogs in Suzuki-Miyaura couplings .
Advanced: What analytical challenges arise in quantifying trace degradation products?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
